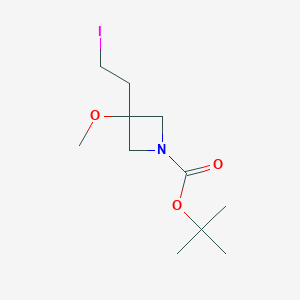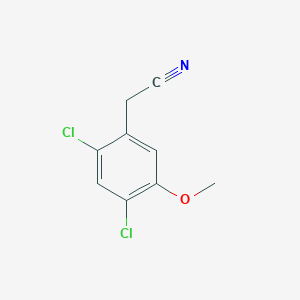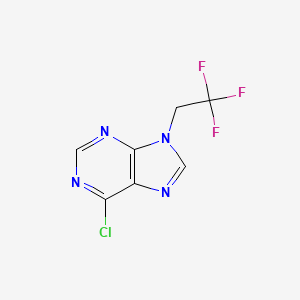![molecular formula C7H4FIN2 B12852090 8-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12852090.png)
8-Fluoro-3-iodoimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both fluorine and iodine atoms in the molecule makes it a valuable intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 1,1,1-trifluoro-2-iodoethane.
Cyclization: The key step involves the cyclization of 2-aminopyridine with 1,1,1-trifluoro-2-iodoethane under basic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form C-C bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated products.
Coupling: Formation of biaryl or alkyne-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: Employed in the design of molecular probes for studying biological processes.
Material Science: Utilized in the synthesis of organic materials with specific electronic properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 8-Fluoro-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom can facilitate the formation of covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoimidazo[1,2-a]pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
8-Fluoroimidazo[1,2-a]pyridine: Lacks the iodine atom, affecting its ability to participate in certain coupling reactions.
8-Chloro-3-iodoimidazo[1,2-a]pyridine: Chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.
Uniqueness
8-Fluoro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both fluorine and iodine atoms, which provide a balance of electronic effects and reactivity. This makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C7H4FIN2 |
|---|---|
Molekulargewicht |
262.02 g/mol |
IUPAC-Name |
8-fluoro-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H |
InChI-Schlüssel |
PRGPTTIUITUFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)



![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)



